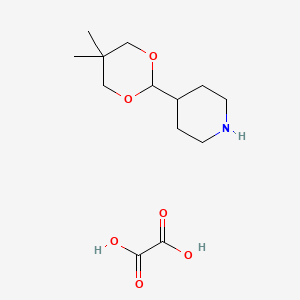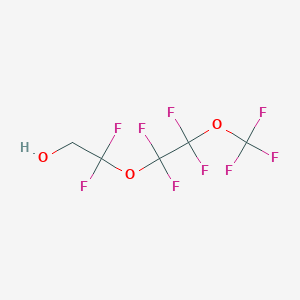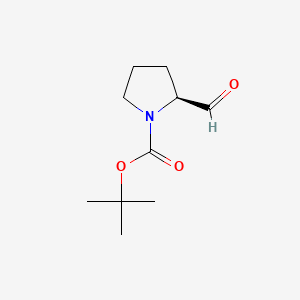
4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate is a useful research compound. Its molecular formula is C13H23NO6 and its molecular weight is 289.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on compounds structurally related to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate has been conducted with a focus on the synthesis and structural analysis of complex molecules. For instance, a study by Šafár̆ et al. (2000) explored the reactions of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines, leading to the formation of stable cyclopentenyl-4H-1,3-dioxine hydrobromides and other complex derivatives. The study shed light on the reaction mechanisms and the structure of the resulting compounds, contributing to the understanding of the chemical behavior of related compounds (Šafár̆ et al., 2000).
Reactivity and Chemical Properties
The reactivity and chemical properties of compounds structurally similar to this compound have been studied, offering insights into potential applications in chemical synthesis. Kuhn et al. (2003) conducted a study on the synthesis and structure of 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide, revealing details about the molecular structure and chemical behavior of the compound, which can be useful for designing related chemical entities (Kuhn et al., 2003).
Application in Material Science
Compounds with a structure similar to this compound have been investigated for their potential application in material science. Research by Gainsford et al. (2008) on push-pull molecules related to the compound revealed significant bonding changes in the polyene chain, indicating the potential of these compounds in the development of novel nonlinear optical materials (Gainsford et al., 2008).
Anti-Inflammatory and Antioxidant Activities
Studies have also explored the biological activities of compounds structurally similar to this compound. Tharini & Sangeetha (2015) investigated the anti-inflammatory and in vitro antioxidant activities of 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime, indicating the potential therapeutic applications of related compounds (Tharini & Sangeetha, 2015).
Corrosion Inhibition
The potential application of piperidine derivatives in corrosion inhibition was studied by Kaya et al. (2016), who investigated the adsorption and corrosion inhibition properties on the corrosion of iron. Such studies are crucial for developing new materials with enhanced durability and resistance to corrosion (Kaya et al., 2016).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a potential target .
Mécanisme D'action
Target of Action
The primary targets of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine Oxalate are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Propriétés
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.C2H2O4/c1-11(2)7-13-10(14-8-11)9-3-5-12-6-4-9;3-1(4)2(5)6/h9-10,12H,3-8H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVKYBWHPORZOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2CCNCC2)C.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)









![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)



